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This guide provides a detailed comparison of the kinase selectivity profile of NPS-1034 with
other prominent kinase inhibitors, offering valuable insights for researchers, scientists, and drug
development professionals. NPS-1034 is a potent dual inhibitor of AXL and MET, receptor
tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis.[1][2]
Understanding its selectivity is critical for evaluating its therapeutic potential and predicting
potential off-target effects.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of NPS-1034 and selected
comparator drugs: crizotinib, cabozantinib, and merestinib. These comparators were chosen
based on their overlapping target profiles, particularly their activity against MET and other
relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki
(inhibition constant) values in nanomolar (nNM) concentrations, has been compiled from various
publicly available sources.
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Kinase Target NPS-1034 Crizotinib Cabozantinib M(?restinib
(IC50, nM) (IC50, nM) (IC50, nM) (Ki/IC50, nM)

AXL 10.3[1][2] - 7 2 (IC50)

MET 48[1][2] - 1.3 2 (Ki)

ROS1 Inhibits Potent inhibitor - 23 (IC50)

CSF1R Inhibits - - -

DDR1 Inhibits - - 0.1 (IC50)

DDR2 - - - 7 (IC50)

FLT3 Inhibits - 11.3 7 (1C50)

KIT Inhibits - 4.6 -

MERTK Inhibits - - 10 (IC50)

MST1R Inhibits - - 11 (IC50)

TIE1 Inhibits - - -

TRK Inhibits - - -

VEGFR2 - - 0.035 -

RET - - 5.2 -

Note: A lower value indicates higher potency. "-" indicates data not readily available in the
searched sources.

Signaling Pathway Overview

NPS-1034 primarily targets the MET and AXL receptor tyrosine kinases. The binding of their
respective ligands, Hepatocyte Growth Factor (HGF) for MET and Growth Arrest-Specific 6
(Gasb) for AXL, triggers a cascade of downstream signaling events that are crucial for cell
growth and survival. These pathways, including the PISK/AKT/mTOR and RAS/MEK/ERK
pathways, are often dysregulated in cancer. The diagram below illustrates the central role of
MET and AXL in these signaling networks.
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Figure 1. Simplified MET and AXL signaling pathways and the inhibitory action of NPS-1034.

Experimental Methodologies

The kinase selectivity of NPS-1034 and comparator compounds is typically determined using

high-throughput screening assays. The data presented in this guide was generated using
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methodologies consistent with those employed by leading kinase profiling services such as
KINOMEscan® (DiscoverX) and Carna Biosciences.

Kinase Selectivity Profiling Workflow

The general workflow for determining the kinase selectivity profile of an inhibitor is depicted in
the diagram below. This process involves screening the compound against a large panel of
purified kinases and measuring its effect on their activity or binding to a ligand.
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Figure 2. General experimental workflow for kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay Protocol

The KINOMEscan® assay platform is a competition-based binding assay that quantitatively
measures the interaction of a test compound with a panel of kinases.

o Assay Principle: The assay relies on the competition between the test compound and an
immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

e Assay Components:
o DNA-tagged kinase
o Immobilized ligand on a solid support (e.g., magnetic beads)
o Test compound

e Procedure:

[¢]

The three components are combined in a multi-well plate.

[e]

The mixture is incubated to allow binding to reach equilibrium.

o

The solid support is washed to remove unbound components.

[¢]

The amount of kinase bound to the solid support is quantified by measuring the associated
DNA tag using quantitative PCR (QPCR).

o Data Analysis: A low gPCR signal indicates that the test compound has successfully
competed with the immobilized ligand for binding to the kinase, signifying a strong
interaction. The dissociation constant (Kd) or IC50 value is then calculated from a dose-
response curve.

Carna Biosciences Mobility Shift Kinase Assay Protocol

Carna Biosciences utilizes a mobility shift assay, a non-radioactive method that directly
measures the enzymatic activity of kinases.
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» Assay Principle: This assay measures the conversion of a fluorescently labeled peptide
substrate to its phosphorylated product by the kinase. The substrate and product are then
separated based on their different electrophoretic mobilities.

e Assay Components:

[e]

Purified kinase enzyme

o

Fluorescently labeled peptide substrate

[¢]

ATP (adenosine triphosphate)

[¢]

Test compound
e Procedure:

o The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate
to allow the enzymatic reaction to proceed.

o The reaction is stopped, and the mixture is introduced into a microfluidic device.

o An electric field is applied, causing the negatively charged phosphorylated product to
migrate at a different velocity than the unphosphorylated substrate.

o The amounts of substrate and product are quantified by detecting their fluorescence.

o Data Analysis: The inhibitory effect of the test compound is determined by the reduction in
the formation of the phosphorylated product. IC50 values are calculated from the dose-
response data.

Conclusion

NPS-1034 is a potent dual inhibitor of AXL and MET with additional activity against a range of
other kinases. Its selectivity profile, when compared to other multi-kinase inhibitors, suggests a
distinct pattern of inhibition that may offer therapeutic advantages in specific cancer contexts.
The detailed experimental protocols provided herein offer a basis for the standardized
evaluation of kinase inhibitors, facilitating objective comparisons and informed decision-making
in drug discovery and development. Further studies, including comprehensive head-to-head
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profiling across a broad kinome panel and in various cellular contexts, are warranted to fully
elucidate the therapeutic potential of NPS-1034.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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